molecular formula C9H17NO4 B2712239 tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate CAS No. 1803588-20-6

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate

Cat. No.: B2712239
CAS No.: 1803588-20-6
M. Wt: 203.238
InChI Key: JXQHQAQJGIJFTR-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate (CAS 1803588-20-6) is a high-purity, carbamate-based building block specifically designed for advanced organic and medicinal chemistry research. This compound features a reactive 1-oxo (aldehyde) group and a protected amine via a tert-butoxycarbonyl (Boc) group, making it a versatile chiral synthon for constructing complex molecules . Its molecular formula is C9H17NO4, and it requires cold-chain transportation to preserve its stability . As a protected intermediate, its primary research value lies in the synthesis of pharmaceutical agents. The Boc group provides stability during synthetic reactions and can be selectively removed under mild acidic conditions, offering superior control in multi-step synthesis compared to other protecting groups . The simultaneous presence of the aldehyde and hydroxyl groups on its structure allows for further functionalization, enabling researchers to explore diverse chemical space. This compound is related to other valuable intermediates like (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (Boc-L-alaninal), which must be stored under an inert atmosphere at -20°C, highlighting the careful handling required for such aldehydes . Analogs with similar hydroxybutan-2-yl chains have been identified as critical intermediates in novel industrial synthesis routes, demonstrating advantages such as the avoidance of hazardous reagents like lithium aluminum hydride and improved scalability with total yields exceeding 58% . Furthermore, related carbamate derivatives are extensively utilized in studies of enzyme-catalyzed reactions and metabolic pathways, and have been investigated for their potential neuroprotective effects, including protective effects against amyloid-beta induced toxicity in cell viability studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h6-7,11H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHQAQJGIJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of 1,4-butanediol and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable carbamate linkages makes it a candidate for prodrug design and targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with molecular targets such as enzymes or receptors. The pathways involved include covalent modification of proteins and inhibition of enzyme activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected tert-Butyl Carbamate Derivatives

Compound Name Substituents/Backbone Molecular Formula CAS Number Key Properties/Applications References
This compound C4 hydroxyl, C1 ketone (linear chain) C₉H₁₇NO₄ 146514-31-0 Intermediate for peptide synthesis
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate Cyclopentyl backbone, cis-C3 hydroxyl C₁₀H₁₉NO₃ 207729-03-1 Chiral building block for kinase inhibitors
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl, C3 methyl, C4 ketone C₁₃H₂₃NO₃ 4261-80-7 Steric hindrance for selective reactions
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Tetrahydrofuran ring, C4 cyano group C₁₁H₁₈N₂O₃ 1860028-25-6 Solubility enhancer in polar solvents
tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate Bicyclic oxabicyclohexane, C4 amino C₁₂H₂₀N₂O₃ 2241138-06-5 Rigid scaffold for CNS-targeting drugs

Functional Group Impact on Reactivity and Stability

  • Hydroxyl vs.
  • Cyclic vs. Linear Backbones : Cyclopropane or bicyclic systems (e.g., ) introduce ring strain, enhancing reactivity in ring-opening reactions. In contrast, the linear butane chain in the target compound offers flexibility for nucleophilic substitutions .
  • Steric Effects : Bulky substituents like cyclopropyl (CAS 4261-80-7) or methyl groups (CAS 907544-17-6) hinder nucleophilic attacks on the Boc group, improving selectivity in multi-step syntheses .

Spectroscopic and Crystallographic Data

  • X-ray Crystallography : Derivatives with rigid backbones (e.g., bicyclic oxabicyclohexane in CAS 2241138-06-5) are more amenable to crystallographic analysis, enabling precise stereochemical assignments . The target compound’s linear structure may require advanced software (e.g., SHELXL ) for accurate refinement.
  • NMR Spectroscopy : The C4 hydroxyl in the target compound shows a downfield shift (~δ 3.5–4.0 ppm) in $ ^1 \text{H} $ NMR, distinct from cyclopentyl analogs (δ 1.5–2.5 ppm for cycloalkane protons) .

Biological Activity

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate, also known as tert-butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate, is a compound of interest in medicinal chemistry due to its structural features and biological activity. This compound has been studied for its potential applications in inhibiting cysteine proteases and its effects on various biological processes, including cellular signaling and protein degradation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₄, with a molecular weight of approximately 218.25 g/mol. The presence of the tert-butyl group and the carbamate functional group contributes to its unique chemical reactivity and biological interactions.

Inhibition of Cysteine Proteases

Research indicates that this compound exhibits significant inhibitory activity against cysteine proteases, which are crucial for various physiological processes. The inhibition of these enzymes can lead to potential therapeutic applications against diseases caused by protozoan parasites, including Trypanosoma species .

Table 1: Inhibitory Potency Against Cysteine Proteases

Compound NameIC50 (µM)Mechanism of Action
This compound5.0Inhibition of cysteine proteases
Benzyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate10.0Similar mechanism
tert-butyl ((5S)-5-(2-(S)-2-amino-3-phenypropana...7.5Structural analog with varying potency

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity, a significant factor in neurodegenerative diseases such as Alzheimer's disease. It has shown a moderate protective effect by reducing pro-inflammatory cytokines like TNF-alpha in cell cultures .

Table 2: Neuroprotective Effects on Astrocytes

Treatment GroupCell Viability (%)TNF-alpha Levels (pg/mL)
Control1005
Aβ Treatment43.78 ± 7.1720
Aβ + tert-butyl N-(4-hydroxy...)62.98 ± 4.9212

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, particularly cysteine proteases and receptors involved in inflammatory responses. The compound's ability to modulate these interactions suggests potential therapeutic applications in treating diseases linked to protein misfolding and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Trypanocidal Activity : A study demonstrated that the compound effectively inhibited the growth of Trypanosoma brucei in vitro, suggesting its potential as a trypanocidal agent.
  • Neuroprotection : In an animal model, administration of the compound showed a decrease in neuroinflammation markers after exposure to amyloid beta peptides.
  • Cytotoxicity Assessment : Evaluations indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate, and how can intermediates be optimized for yield?

  • Methodological Answer : A common approach involves carbamate protection of the hydroxyl group followed by selective oxidation. For example, tert-butyl carbamates can be synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) . Intermediate purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) or LC-MS to detect byproducts like over-oxidized species .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS at intervals (0, 1, 7, 14 days). Note that tert-butyl carbamates are prone to acid-catalyzed cleavage; use NMR (¹H and ¹³C) to confirm structural integrity of recovered samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Although classified as non-hazardous in some SDS (no GHS label elements), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water; for spills, adsorb with inert material (e.g., vermiculite) and dispose as chemical waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (carbamate) and ~1700 cm⁻¹ (ketone).
  • NMR : ¹H NMR should show tert-butyl protons as a singlet (~1.4 ppm), hydroxy proton (~1.8–2.2 ppm, exchangeable), and ketone-related protons (~2.5–3.0 ppm). ¹³C NMR detects Boc carbonyl at ~155 ppm and ketone at ~210 ppm .
  • MS : ESI-MS in positive mode to observe [M+H]⁺ or [M+Na]⁺ adducts.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for key steps like Boc protection and oxidation. Software like Gaussian or ORCA can predict transition states and intermediate stability. Pair with cheminformatics tools (e.g., RDKit) to screen solvent effects and catalyst interactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in kinetic data for tert-butyl carbamate derivatives under oxidative conditions?

  • Methodological Answer : If discrepancies arise between experimental and theoretical rate constants, perform:

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the ketone group.
  • In Situ Monitoring : Employ ReactIR or stopped-flow UV-Vis to capture transient intermediates.
  • Multivariate Analysis : Apply PCA or PLS regression to correlate reaction variables (e.g., temperature, solvent polarity) with product distribution .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Design a series of analogs with substituents varying in steric bulk (e.g., methyl vs. tert-butyl) and electronic nature (electron-withdrawing vs. donating groups). Compare reaction rates with nucleophiles (e.g., amines, thiols) using kinetic profiling (GC or HPLC). Molecular dynamics simulations (e.g., MD with AMBER) can visualize steric hindrance around the carbamate group .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Beyond silica gel chromatography, consider:

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation.
  • Membrane Separation : Employ nanofiltration membranes (MWCO ~500 Da) to retain larger byproducts.
  • Crystallization Screening : Test solvents like ethyl acetate/hexane or acetone/water for polymorph control .

Methodological Resources

  • Experimental Design : Follow ICReDD’s integrated computational-experimental framework to minimize trial-and-error .
  • Data Integrity : Use encrypted ELN (Electronic Lab Notebook) platforms for secure data storage and reproducibility .
  • Training : Advanced labs require compliance with Chemical Hygiene Plans, including 100% safety exam scores for hazardous work .

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